molecular formula C16H19NO2 B2516336 N-isobutyl-2-(2-naphthyloxy)acetamide CAS No. 391229-13-3

N-isobutyl-2-(2-naphthyloxy)acetamide

Cat. No.: B2516336
CAS No.: 391229-13-3
M. Wt: 257.333
InChI Key: XQXNXBHAKWXLAV-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-naphthyloxy)acetamide is an organic compound with the molecular formula C16H19NO2 It is known for its unique structure, which includes a naphthalene ring and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(2-naphthyloxy)acetamide typically involves the reaction of 2-naphthol with isobutylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of 2-naphthyloxyacetic acid: 2-naphthol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-naphthyloxyacetic acid.

    Amidation: The 2-naphthyloxyacetic acid is then reacted with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(2-naphthyloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Derivatives with different functional groups replacing the naphthyloxy group

Scientific Research Applications

N-isobutyl-2-(2-naphthyloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isobutyl-2-(1-naphthyloxy)acetamide: Similar structure but with the naphthyloxy group at a different position.

    N-isobutyl-2-(2-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.

Uniqueness

N-isobutyl-2-(2-naphthyloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring and isobutyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNXBHAKWXLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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